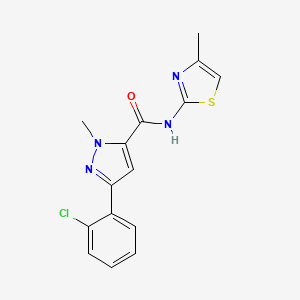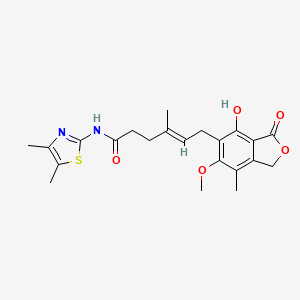![molecular formula C18H20N6O3S B10991183 methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10991183.png)
methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a tetrazole moiety, and a carboxylate ester group, making it an interesting subject for chemical research and potential pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Tetrazole Moiety: The tetrazole group is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The phenyl group with the tetrazole moiety can be coupled to the thiazole ring using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound can be used to study enzyme interactions, particularly those involving thiazole and tetrazole rings. It may also serve as a probe for investigating metabolic pathways.
Medicine
Potential pharmaceutical applications include its use as a lead compound for drug development. The presence of the tetrazole ring suggests it could act as an angiotensin receptor blocker, similar to drugs used to treat hypertension.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.
Wirkmechanismus
Der Wirkungsmechanismus von Methyl-5-(2-Methylpropyl)-2-({[2-(5-Methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-carboxylat würde von seiner spezifischen Anwendung abhängen. In einem pharmazeutischen Kontext könnte es mit bestimmten Rezeptoren oder Enzymen interagieren und deren Aktivität hemmen oder modulieren. Der Tetrazolring könnte Carboxylatgruppen nachahmen, so dass er an die aktiven Stellen von Enzymen oder Rezeptoren binden kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Losartan: Ein Angiotensin-II-Rezeptor-Antagonist mit einem Tetrazolring.
Thiazol-basierte Verbindungen: Verschiedene Thiazolderivate, die in der Pharmazie und Materialwissenschaft verwendet werden.
Einzigartigkeit
Was Methyl-5-(2-Methylpropyl)-2-({[2-(5-Methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-carboxylat auszeichnet, ist seine Kombination aus einem Thiazolring, einem Tetrazol-Rest und einer Carboxylestergruppe.
Eigenschaften
Molekularformel |
C18H20N6O3S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
methyl 5-(2-methylpropyl)-2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N6O3S/c1-10(2)9-14-15(17(26)27-4)19-18(28-14)20-16(25)12-7-5-6-8-13(12)24-11(3)21-22-23-24/h5-8,10H,9H2,1-4H3,(H,19,20,25) |
InChI-Schlüssel |
REIJNPFHDPZALA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10991109.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10991125.png)
![[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10991130.png)
![4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10991138.png)
![1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10991145.png)
![3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B10991156.png)
![2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10991163.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10991172.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10991173.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10991174.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10991176.png)

![N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10991190.png)
